molecular formula C15H17N3O2 B6631671 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Katalognummer B6631671
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: ZBGLBEDULSMYSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as MPMD, is a small molecule that has been of great interest to the scientific community due to its potential therapeutic applications. MPMD is a derivative of isoquinoline and contains a pyrazole ring which gives it unique properties.

Wirkmechanismus

The mechanism of action of 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the progression of cancer and inflammation. 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that is involved in the progression of cancer.
Biochemical and Physiological Effects
2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and PKC, which are enzymes that are involved in the progression of cancer and inflammation. 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been found to have antioxidant properties, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. It is also relatively easy to synthesize and purify. However, there are also limitations to using 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has not been extensively studied in humans, which limits its potential for clinical applications.

Zukünftige Richtungen

There are several future directions for research on 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of various diseases, such as cancer and inflammation. Additionally, there is potential for developing derivatives of 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid that may have improved therapeutic properties. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in humans.
Conclusion
In conclusion, 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a small molecule that has potential therapeutic applications in various diseases. Its synthesis method involves a series of chemical reactions, and it has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has several advantages for lab experiments, but there are also limitations to using it. There are several future directions for research on 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, including further investigation of its mechanism of action, studying its effects in animal models, developing derivatives with improved properties, and conducting clinical trials in humans.

Synthesemethoden

The synthesis of 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid involves a series of chemical reactions. The starting material is 2-methylpyrazole, which is reacted with formaldehyde to form the intermediate 2-(2-methylpyrazol-3-yl)methanol. This intermediate is then reacted with isoquinoline-5-carboxylic acid in the presence of a catalyst to form 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. The final product is purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Eigenschaften

IUPAC Name

2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-12(5-7-16-17)10-18-8-6-13-11(9-18)3-2-4-14(13)15(19)20/h2-5,7H,6,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLBEDULSMYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCC3=C(C2)C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.